

# Spectroscopic and Structural Elucidation of 5-Vinyl-1H-tetrazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-vinyl-1H-tetrazole

Cat. No.: B1266350

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **5-vinyl-1H-tetrazole**, a molecule of significant interest for the development of nitrogen-rich polymers and as a reagent in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Spectroscopic Data Analysis

The structural identity and purity of synthesized **5-vinyl-1H-tetrazole** have been confirmed through a comprehensive analysis involving NMR, IR, and high-resolution mass spectrometry. The quantitative data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded to elucidate the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Vinyl-1H-tetrazole**<sup>[1]</sup>

| Chemical Shift ( $\delta$ , ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment                      |
|----------------------------------|------------------------------------------|-------------------|---------------------------------|
| 16.00                            | s (singlet)                              | 1H                | N-H (tetrazole ring)            |
| 6.80 - 6.86                      | dd (doublet of doublets), J = 17.8, 11.3 | 1H                | =C-H (vinyl)                    |
| 6.24 - 6.27                      | dd (doublet of doublets), J = 17.8, 0.9  | 1H                | =CH <sub>2</sub> (vinyl, trans) |
| 5.80 - 5.83                      | dd (doublet of doublets), J = 11.3, 0.9  | 1H                | =CH <sub>2</sub> (vinyl, cis)   |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Vinyl-1H-tetrazole**[1]

| Chemical Shift ( $\delta$ , ppm) | Assignment               |
|----------------------------------|--------------------------|
| 154.10                           | C5 (tetrazole ring)      |
| 125.16                           | =C-H (vinyl)             |
| 120.37                           | =CH <sub>2</sub> (vinyl) |

## Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule. Key vibrational modes are detailed below.

Table 3: Key IR Absorption Bands for **5-Vinyl-1H-tetrazole** (KBr Pellet)[1]

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                   |
|--------------------------------|----------------------------------------------|
| 2872.13, 2924.2, 2998.5        | C-H stretching vibrations of the vinyl group |
| 1645.3                         | C=C stretching of the vinyl fragment         |
| 1559.51                        | Symmetric CH-CH <sub>2</sub> deformation     |
| 1371.45                        | Symmetric CH-CH <sub>2</sub> deformation     |
| 1050.3 - 1248.0                | Tetrazole ring stretching vibrations         |
| 962.5                          | Tetrazole ring bending vibrations            |
| 935.5                          | CH <sub>2</sub> torsional vibrations         |
| 781.2                          | Vinyl fragment and ring torsional vibrations |

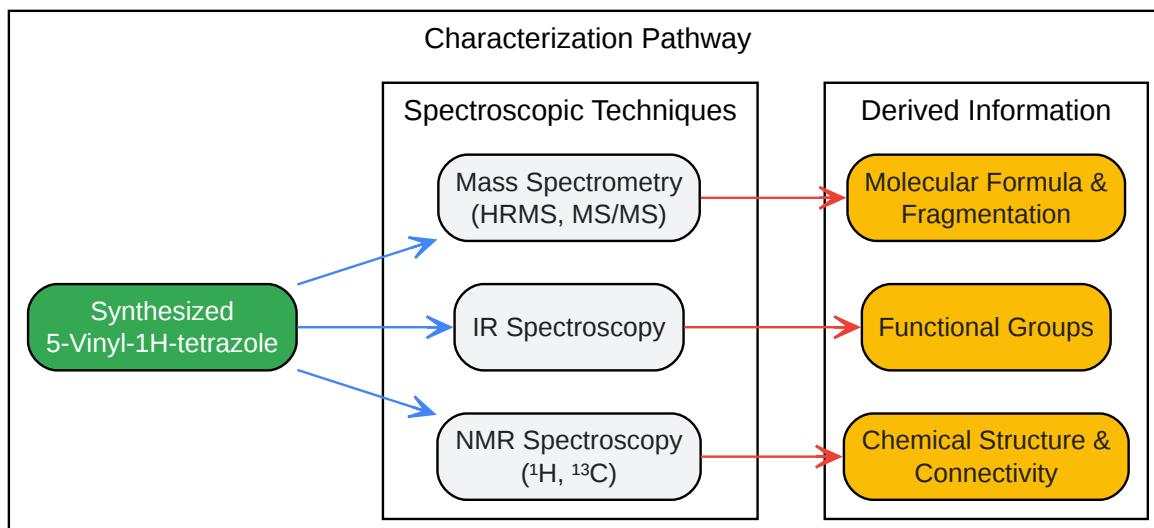
## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, and tandem MS (MS/MS) was employed to study its fragmentation pattern.

Table 4: High-Resolution and Tandem Mass Spectrometry Data for **5-Vinyl-1H-tetrazole**[1]

| Ion                | m/z (Experimental) | m/z (Theoretical) | Description                                     |
|--------------------|--------------------|-------------------|-------------------------------------------------|
| [M+H] <sup>+</sup> | 97.05087           | 97.05087          | Protonated molecular ion                        |
| Fragment 1         | 69                 | -                 | Product ion from elimination of N <sub>2</sub>  |
| Fragment 2         | 54                 | -                 | Product ion from elimination of HN <sub>3</sub> |

## Experimental Protocols


The data presented in this guide were obtained using the following methodologies.

## Synthesis of **5-Vinyl-1H-tetrazole**[1]

The synthesis of **5-vinyl-1H-tetrazole** was achieved via a two-stage method.

- Stage 1: 5-( $\beta$ -dimethylaminoethyl)tetrazole was prepared through the 1,3-dipolar cycloaddition of dimethylammonium azide to  $\beta$ -dimethylaminopropionitrile in dimethylformamide (DMF).
- Stage 2: The resulting intermediate underwent exhaustive alkylation of the terminal dimethylamino group in an aqueous solution, followed by elimination to yield the vinyl group.

Purification: The crude product was purified by crystallization. The compound was dissolved in chloroform at a temperature not exceeding 50°C, followed by hot filtration. The colorless crystals obtained upon cooling were filtered under vacuum and dried.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Vinyl-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266350#spectroscopic-data-for-5-vinyl-1h-tetrazole-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)